2-Chloro-3,5-dibromotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJWWOMXNWFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 3,5 Dibromotoluene and Its Structural Analogues
Regioselective Halogenation Strategies
Achieving the desired substitution pattern on a toluene (B28343) ring is a significant challenge due to the interplay of directing effects from multiple substituents. The synthesis of a specific isomer like 2-Chloro-3,5-dibromotoluene necessitates sophisticated strategies that go beyond simple electrophilic substitution of the parent toluene molecule.
Directed Electrophilic Substitution for Bromination and Chlorination
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. The regiochemical outcome of these reactions is governed by the electronic and steric properties of the substituents already present on the ring. libretexts.orgorganic-chemistry.org The methyl group in toluene is an activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org Halogens, while deactivating the ring towards substitution due to their inductive electron-withdrawing effect, are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. organic-chemistry.org
When multiple halogens are present, the directing effects become more complex. However, a powerful technique for overriding these inherent directing effects is Directed ortho-Metalation (DoM) . organic-chemistry.orgresearchgate.net This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium. This coordination facilitates the deprotonation of the nearest (ortho) position on the aromatic ring, creating a highly reactive aryllithium intermediate. organic-chemistry.org This intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂, C₂Cl₆) to install a halogen atom with high regioselectivity. acs.org While the methyl group itself is not a strong DMG, other functional groups can be temporarily introduced to direct halogenation and later removed or modified.
Table 1: Directed Electrophilic Halogenation Strategies
| Strategy | Directing Group (DMG) | Reagents | Description | Typical Electrophiles |
|---|---|---|---|---|
| Standard Electrophilic Substitution | -CH₃, -Br, -Cl | Br₂/FeBr₃ or Cl₂/AlCl₃ | Relies on the inherent directing effects of substituents. Often leads to mixtures of isomers. | Br⁺, Cl⁺ |
| Directed ortho-Metalation (DoM) | -CON(iPr)₂, -OMe, -NHCOtBu | 1. s-BuLi, TMEDA, -78 °C 2. Electrophile | A DMG directs lithiation to the adjacent ortho position, which is then halogenated. Offers excellent regiocontrol. | Br₂, I₂, C₂Cl₆ |
Control of Substitution Patterns in Polyhalogenated Toluenes
Direct halogenation of toluene or even mono-/di-halogenated toluenes often yields a mixture of isomers that are difficult to separate. To synthesize a specific, highly substituted pattern like 2-chloro-3,5-dibromo, multi-step synthetic sequences are typically required. acs.org These routes strategically introduce and manipulate functional groups to control the position of each halogen.
A common and effective strategy involves starting with a substituted aniline (B41778), such as p-toluidine (B81030) (4-methylaniline). The strongly activating and ortho-directing amino group can be used to guide the introduction of halogens. For instance, bromination of p-toluidine would place bromine atoms at the 2- and 6-positions (ortho to the amino group). Subsequent removal of the amino group via diazotization (treatment with nitrous acid to form a diazonium salt, followed by reduction) leaves the desired halogen substitution pattern that would be inaccessible from direct halogenation of toluene. wikipedia.org
A plausible synthetic route to a precursor like 3,5-dibromotoluene (B156392) starts from 4-methylaniline. Bromination places bromine atoms at the 2 and 6 positions relative to the powerful amino directing group. The amino group is then removed via diazotization and reduction (e.g., with H₃PO₂), yielding 3,5-dibromotoluene. Subsequent directed chlorination, potentially via a DoM strategy by introducing a temporary directing group, could then install the chlorine atom at the 2-position to furnish the final product. This level of control is essential for preparing complex polyhalogenated aromatics. acs.orgnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Polyhalogenated toluenes like this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions, enabling the synthesis of a vast array of complex structural analogues. A key principle governing these reactions is chemoselectivity , which exploits the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-OTf > C-Cl) to achieve selective reaction at one site while leaving another intact. nih.gov
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron reagent (like a boronic acid or ester) and an organic halide. researchgate.netyoutube.com For a substrate like this compound, the higher reactivity of the C-Br bonds compared to the C-Cl bond allows for selective coupling at the bromine-substituted positions. nih.gov By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve mono- or di-arylation at the bromine positions while leaving the chlorine atom untouched for subsequent transformations. This stepwise functionalization is a powerful tool for building complex biaryl and terphenyl structures. researchgate.net
Table 2: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Selectivity |
|---|---|---|---|---|---|
| Ar-Br | R-B(OH)₂ | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | High reactivity at C-Br bond. |
| Ar-Cl | R-B(OH)₂ | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Toluene | Requires more forcing conditions than C-Br. |
| Polyhalogenated Arene (Br, Cl) | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Selective coupling at the C-Br position is achievable. |
Ullmann-Type Coupling Reactions for C-C and C-Heteroatom Linkages
The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides to form biaryls, has evolved into a versatile method for forming both C-C and C-heteroatom bonds (C-N, C-O, C-S). wikipedia.orgwikipedia.orgorganic-chemistry.org Modern Ullmann-type reactions often use catalytic amounts of copper or palladium with various ligands and can be used to couple aryl halides with alcohols, amines, and thiols. nih.govmdpi.com
For a polyhalogenated substrate, the Ullmann condensation allows for the introduction of diverse functional groups. For example, reacting this compound with an amine in the presence of a copper catalyst could lead to selective amination at one of the more reactive C-Br positions, a process known as the Goldberg reaction. wikipedia.org Similarly, coupling with phenols or thiols can produce aryl ethers and thioethers, respectively. The chemoselectivity again follows the general trend of aryl bromide reactivity being greater than aryl chloride reactivity. sci-hub.seresearchgate.net
Heck and Sonogashira-Hagihara Coupling in Halogenated Aromatic Systems
The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is a powerful method for synthesizing substituted styrenes and other vinylated aromatics. The Sonogashira-Hagihara coupling similarly uses a palladium catalyst, typically with a copper(I) co-catalyst, to couple an aryl halide with a terminal alkyne, forming an arylalkyne. libretexts.orgchemeurope.comwikipedia.org
Both reactions are highly applicable to polyhalogenated systems. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to perform selective Heck or Sonogashira couplings. researchgate.netnih.gov For instance, under carefully controlled conditions, an alkene or alkyne can be coupled selectively at one or both of the C-Br positions. The resulting vinyl or alkynyl-substituted toluenes can then be subjected to further synthetic manipulations, including a second cross-coupling reaction at the remaining C-Cl or C-Br bond, to generate highly complex and conjugated molecular architectures. organic-chemistry.orgorganic-chemistry.org
Table 3: Overview of Heck and Sonogashira-Hagihara Coupling Reactions
| Reaction | Coupling Partners | Typical Catalyst System | Base | Key Bond Formed |
|---|---|---|---|---|
| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Aryl-C(sp²) |
| Sonogashira-Hagihara Coupling | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N or Piperidine | Aryl-C(sp) |
Diazotization-Mediated Functionalization
The transformation of an aromatic amino group into a diazonium salt is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. This process, known as diazotization, is particularly valuable for synthesizing substitution patterns that are not accessible through direct electrophilic aromatic substitution. libretexts.orgorganic-chemistry.org
The Sandmeyer and Gattermann reactions are classic methods for converting an aryl diazonium salt into an aryl halide. wikipedia.org The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, utilizes copper(I) salts (e.g., CuCl, CuBr) to catalyze the displacement of the diazonio group with a halide. wikipedia.orgmasterorganicchemistry.com The Gattermann reaction provides an alternative, often using freshly prepared copper powder in the presence of the corresponding halogen acid.
A plausible and efficient synthetic route to this compound involves the diazotization of a substituted aniline precursor, specifically 3,5-dibromo-2-methylaniline. This precursor can be treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding arenediazonium salt. Subsequent treatment of this intermediate with copper(I) chloride (CuCl) initiates the Sandmeyer reaction, where the diazonio group is replaced by a chlorine atom, yielding the target compound with the loss of nitrogen gas. wikipedia.orgnih.gov
Table 1: Proposed Sandmeyer Reaction for this compound Synthesis
| Step | Reactant | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1. Diazotization | 3,5-Dibromo-2-methylaniline | NaNO₂, HCl (aq) | 3,5-Dibromo-2-methylbenzenediazonium chloride | Conversion of -NH₂ to -N₂⁺Cl⁻ |
| 2. Sandmeyer Reaction | 3,5-Dibromo-2-methylbenzenediazonium chloride | CuCl | This compound | Replacement of -N₂⁺ with -Cl |
Functionalization of Methyl Group and Side-Chain Modifications
The methyl group of this compound offers a reactive site for side-chain modifications, distinct from the chemistry of the aromatic ring. These transformations typically proceed through free-radical mechanisms, allowing for the introduction of various functional groups at the benzylic position.
A primary method for functionalizing the methyl group is free-radical halogenation . wikipedia.org This reaction is initiated by UV light or a radical initiator and allows for the selective substitution of benzylic hydrogens with a halogen, such as bromine or chlorine. lscollege.ac.inchemguide.co.uk For instance, reacting this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) would yield 2-(bromomethyl)-1-chloro-3,5-dibromobenzene.
This benzylic halide is a versatile intermediate. It can undergo nucleophilic substitution reactions (SN1 or SN2) with a wide range of nucleophiles to introduce new functionalities. Another significant transformation is the oxidation of the methyl group . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 2-chloro-3,5-dibromobenzoic acid. libretexts.org
Table 3: Representative Side-Chain Modifications of this compound
| Reaction Type | Reagents | Intermediate | Product | Functional Group Transformation |
|---|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | N/A | 2-(Bromomethyl)-1-chloro-3,5-dibromobenzene | -CH₃ → -CH₂Br |
| Nucleophilic Substitution | KCN | 2-(Bromomethyl)-1-chloro-3,5-dibromobenzene | 2-(2-Chloro-3,5-dibromophenyl)acetonitrile | -CH₂Br → -CH₂CN |
| Nucleophilic Substitution | NaOH (aq) | 2-(Bromomethyl)-1-chloro-3,5-dibromobenzene | (2-Chloro-3,5-dibromophenyl)methanol | -CH₂Br → -CH₂OH |
| Oxidation | KMnO₄, heat | N/A | 2-Chloro-3,5-dibromobenzoic acid | -CH₃ → -COOH |
Advanced Derivatization Techniques for Complex Molecular Architectures
The halogen atoms on the this compound ring serve as valuable handles for constructing more complex molecules through advanced derivatization techniques, most notably palladium-catalyzed cross-coupling reactions. nobelprize.orgwikipedia.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Prominent examples include the Suzuki-Miyaura coupling (reaction with boronic acids to form C-C bonds) and the Buchwald-Hartwig amination (reaction with amines to form C-N bonds). libretexts.orgwikipedia.orgorganic-chemistry.org A key feature of polyhalogenated substrates like this compound is the potential for regioselective functionalization. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle (the typical rate-determining step) generally follows the order C-I > C-Br > C-Cl. nih.gov
This reactivity difference can be exploited to selectively functionalize the C-Br bonds while leaving the more robust C-Cl bond intact. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to perform a Suzuki coupling at the two bromine positions. The remaining chlorine atom can then be subjected to a different coupling reaction under more forcing conditions or with a catalyst system specifically designed for activating aryl chlorides. nih.govnih.gov This stepwise approach enables the programmed synthesis of highly complex, unsymmetrically substituted aromatic compounds from a single, readily accessible precursor.
Table 4: Potential Regioselective Cross-Coupling Reactions
| Reaction | Coupling Partner | Target Bond(s) | Typical Catalyst/Ligand System | Resulting Structure |
|---|---|---|---|---|
| Selective Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-Br | Pd(PPh₃)₄ | 3,5-Diaryl-2-chlorotoluene |
| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | C-Br | Pd₂(dba)₃, Buchwald Ligand | 2-Chloro-N³,N⁵-dialkyl-N³,N⁵-diaryl-6-methyl-1,3-phenylenediamine |
| Subsequent Suzuki Coupling | Arylboronic Acid (Ar'-B(OH)₂) | C-Cl | Pd(OAc)₂, SPhos | 2,3,5-Triaryltoluene |
Mechanistic Investigations of Reactions Involving 2 Chloro 3,5 Dibromotoluene
Elucidation of Catalytic Cycle Mechanisms in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The most common mechanisms for these reactions, particularly those catalyzed by palladium complexes, proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. While no specific studies on 2-Chloro-3,5-dibromotoluene were found, the behavior of other polyhalogenated arenes in such reactions provides a strong basis for predicting its reactivity.
Oxidative Addition, Transmetalation, and Reductive Elimination Dynamics
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. In the case of this compound, the palladium catalyst would insert into one of the carbon-halogen bonds. The relative reactivity of the C-Br and C-Cl bonds is a critical factor, with the C-Br bond being weaker and generally more reactive towards oxidative addition. Thus, initial reaction at one of the bromine-substituted positions is anticipated. This step results in the formation of a square planar palladium(II) intermediate.
Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. This process typically requires the activation of the organometallic reagent, often by a base. The nature of the base and the solvent can significantly influence the rate and efficiency of transmetalation.
The final step of the catalytic cycle is reductive elimination , where the two organic groups attached to the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is often irreversible and is the product-forming step of the reaction.
Table 1: Key Steps in a Hypothetical Suzuki-Miyaura Coupling of this compound
| Step | Description |
| Oxidative Addition | A Pd(0) catalyst inserts into a C-Br bond of this compound to form a Pd(II) intermediate. |
| Transmetalation | An organoboron reagent transfers an organic group to the Pd(II) center, displacing the bromide. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst. |
Influence of Ligand Design and Leaving Group Effects on Reactivity and Selectivity
The design of the ligands coordinated to the palladium center plays a crucial role in modulating the reactivity and selectivity of cross-coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition and reductive elimination. The steric and electronic properties of the ligand can influence which C-X bond of a polyhalogenated substrate reacts preferentially. For this compound, a bulky ligand might favor oxidative addition at the less sterically hindered bromine at the 5-position over the bromine at the 3-position.
The nature of the leaving group also has a profound effect on reactivity. As mentioned, C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to achieve selective sequential functionalization of this compound. By carefully controlling the reaction conditions and ligand choice, it is theoretically possible to first react at one of the C-Br bonds, and then, under more forcing conditions, react at the remaining C-Br or C-Cl bond.
Mechanistic Aspects of Electrophilic Aromatic Substitution (SEAr) in Polyhalogenated Systems
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. Subsequent loss of a proton restores the aromaticity of the ring. In polyhalogenated systems like this compound, the existing halogen substituents are deactivating towards electrophilic attack due to their electron-withdrawing inductive effects. However, they are ortho, para-directing because of the electron-donating resonance effects of their lone pairs. The substitution pattern will be determined by a combination of these electronic effects and steric hindrance.
Single Electron Transfer (SET) Pathways in Halogenation
While the classical SEAr mechanism involves a two-electron process, there is evidence for the involvement of single electron transfer (SET) pathways in certain electrophilic halogenations, particularly with highly reactive halogenating agents or under photochemical conditions. In a SET mechanism, an electron is transferred from the aromatic ring to the electrophile, generating a radical cation and a radical. These radical species can then combine to form the Wheland intermediate. For a polyhalogenated toluene (B28343), a SET pathway might be favored under specific conditions, potentially leading to different product distributions compared to the classical SEAr mechanism. However, no specific studies have documented this for this compound.
Regioselectivity and Site-Selectivity Control in Complex Aromatic Transformations
In reactions involving this compound, achieving regioselectivity and site-selectivity is a significant challenge due to the presence of multiple reactive sites. In cross-coupling reactions, the inherent reactivity difference between C-Br and C-Cl bonds provides a primary means of control. Further differentiation between the two C-Br bonds at positions 3 and 5 would depend on the subtle interplay of steric and electronic factors, as well as the specific reaction conditions and catalyst system employed. For instance, a sterically demanding catalyst might favor reaction at the less hindered C-5 position.
In electrophilic aromatic substitution, the directing effects of the chloro and bromo substituents (ortho, para-directing) and the methyl group (ortho, para-directing) will determine the position of the incoming electrophile. The vacant positions on the ring are at C-4 and C-6. The outcome will be influenced by the combined directing effects of all substituents and steric hindrance.
Intramolecular Cyclization and Cascade Reaction Mechanisms
While no examples of intramolecular cyclization or cascade reactions involving this compound are reported in the literature, it is conceivable that appropriately functionalized derivatives could undergo such transformations. For example, if a nucleophilic group were introduced at the methyl position, an intramolecular nucleophilic aromatic substitution (SNAr) could potentially occur at one of the halogenated positions, leading to the formation of a new ring. The success of such a reaction would depend on the activation of the aromatic ring towards nucleophilic attack, which is enhanced by the presence of multiple electron-withdrawing halogen substituents.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could also be envisioned. For instance, a sequential cross-coupling reaction at two of the halogenated sites could be followed by an intramolecular cyclization to build complex molecular architectures. The design of such cascade processes would require careful consideration of the relative reactivities of the different positions on the this compound core.
Computational Probing of Reaction Transition States and Intermediates
The elucidation of reaction mechanisms at a molecular level for compounds like this compound heavily relies on computational chemistry. nih.gov Techniques such as Density Functional Theory (DFT) have become indispensable tools for mapping the potential energy surfaces of reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to detect experimentally. nih.gov
In the context of palladium-catalyzed cross-coupling reactions, which are common for halogenated aromatics, computational studies provide invaluable insights into the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net For a substrate such as this compound, DFT calculations can predict the relative activation barriers for the oxidative addition at the C-Cl versus the C-Br bonds. These calculations often reveal that the C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst due to its lower bond dissociation energy compared to the C-Cl bond.
Computational models can further detail the geometry of the transition states for each step. For instance, the transition state for the oxidative addition would show the palladium atom inserting into the carbon-halogen bond. The calculated energy of this transition state is a critical parameter for determining the reaction rate. Similarly, intermediates, such as the arylpalladium(II) complex formed after oxidative addition, can be computationally modeled to understand their stability and subsequent reactivity.
While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles from broader studies on halogenated aromatic compounds are directly applicable. These studies demonstrate that the nature and position of the substituents on the aromatic ring significantly influence the electronic properties and, consequently, the reactivity of the molecule. The chloro and bromo substituents, being electron-withdrawing, and the methyl group, being electron-donating, collectively affect the electron density on the aromatic ring of this compound, which in turn impacts the energetics of the reaction pathway.
Table 1: Representative Computational Methods in Mechanistic Studies
| Computational Method | Application in Reaction Mechanism Studies |
| Density Functional Theory (DFT) | Calculation of ground state and transition state energies, reaction pathways, and electronic properties of molecules. |
| Ab initio Molecular Dynamics (AIMD) | Simulation of atomic and molecular motion over time to understand dynamic features of reaction mechanisms. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method to study large systems by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. |
Role of Additives and Solvents in Modulating Reaction Pathways
Additives and solvents are not merely passive components in a chemical reaction; they can actively participate in and significantly influence the reaction mechanism, rate, and selectivity. In reactions involving this compound, the choice of solvent and the presence of specific additives can dictate the preferred reaction pathway.
Solvents: The polarity of the solvent can have a profound effect on the stability of charged intermediates and transition states. For instance, in palladium-catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. These solvents can help to stabilize the charged intermediates that may form during the catalytic cycle, thereby lowering the activation energy and accelerating the reaction. researchgate.net Molecular dynamics simulations can be used to model the solvent cage around the reacting species and understand the specific solvent-solute interactions that influence the reaction. researchgate.net
Additives: Additives, such as bases, ligands, and salts, play multifaceted roles in modulating the reactivity of this compound.
Bases: In cross-coupling reactions like the Suzuki-Miyaura coupling, a base is essential for the transmetalation step. nih.gov The base activates the organoboron reagent, facilitating the transfer of the organic group to the palladium center. The choice of base, whether it is a carbonate, phosphate, or hydroxide (B78521), can impact the reaction rate and yield. Computational studies have been instrumental in elucidating the precise role of the base in the transmetalation step, showing how it can participate directly in the transition state. nih.gov
Ligands: The ligands coordinated to the palladium catalyst are critical in tuning its electronic and steric properties. Bulky electron-rich phosphine ligands, for example, can promote the oxidative addition and reductive elimination steps. By computationally modeling the catalyst with different ligands, researchers can rationally design catalysts with improved activity and selectivity for substrates like this compound.
Salts: The addition of salts can influence the reaction through various effects, including the common-ion effect, changes in ionic strength, and direct participation in the catalytic cycle. For example, halide salts can affect the equilibrium between different catalyst species in solution.
The interplay between the substrate, catalyst, additives, and solvent creates a complex reaction environment. Understanding these interactions is key to controlling the reaction outcome. While direct experimental data for this compound is limited, the general principles derived from studies of similar halogenated toluenes provide a framework for predicting and controlling its reactivity.
Table 2: Influence of Solvents and Additives on a Hypothetical Reaction of this compound
| Reaction Component | Type | Potential Role in Modulating Reaction Pathway |
| Solvent | Polar Aprotic (e.g., THF, Dioxane) | Stabilizes charged intermediates and transition states, potentially increasing reaction rate. |
| Nonpolar (e.g., Toluene) | May favor less polar intermediates and different reaction pathways. | |
| Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | Essential for activating coupling partners in reactions like Suzuki-Miyaura coupling. |
| Ligand (e.g., Phosphines) | Modifies the steric and electronic properties of the catalyst, influencing activity and selectivity. |
Advanced Spectroscopic Characterization Techniques for Research on Halogenated Toluene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a molecule like 2-Chloro-3,5-dibromotoluene, with a substituted aromatic ring, a combination of one-dimensional and multidimensional NMR techniques is employed to assign the proton (¹H) and carbon (¹³C) signals accurately.
Due to the lack of publicly available experimental spectra for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the toluene (B28343) scaffold, where the electron-withdrawing and anisotropic effects of the chlorine and bromine atoms influence the electronic environment of the nearby nuclei.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.40 | ~22.5 |
| C1 | - | ~138.0 |
| C2 | - | ~133.0 |
| C3 | - | ~125.0 |
| C4 | ~7.50 | ~134.0 |
| C5 | - | ~123.0 |
| C6 | ~7.65 | ~131.0 |
Application of Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Multidimensional NMR experiments are essential for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a correlation between the aromatic protons on C4 and C6, indicating their through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show cross-peaks connecting the proton signal of the methyl group to its corresponding carbon signal, as well as the aromatic proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). The HMBC spectrum is crucial for piecing together the molecular structure. For instance, the protons of the methyl group would show correlations to the quaternary carbons C1 and C2, and the aromatic carbon C6. The aromatic proton at C6 would show correlations to C2, C4, and C5, confirming the substitution pattern.
Diffusion-Ordered Spectroscopy (DOSY) for Solution-Phase Supramolecular Interactions
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. In the context of this compound research, DOSY could be employed to study potential intermolecular interactions, such as dimer formation or aggregation in solution. Molecules with a larger effective hydrodynamic radius will diffuse more slowly, resulting in a lower diffusion coefficient. By monitoring changes in the diffusion coefficient of this compound upon the addition of other molecules, the formation of supramolecular complexes can be inferred.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is invaluable for determining the three-dimensional structure and conformation of molecules. In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the methyl group and the aromatic proton at the C6 position, confirming their close spatial relationship. This can be particularly useful in distinguishing between different isomers.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.
For this compound (C₇H₅Br₂Cl), the calculated exact mass of the molecular ion is a key piece of data for its identification.
Calculated Exact Masses of the Most Abundant Isotopologues of the Molecular Ion of this compound
| Isotopologue | Exact Mass (Da) |
| [C₇H₅⁷⁹Br₂³⁵Cl]⁺ | 281.8505 |
| [C₇H₅⁷⁹Br⁸¹Br³⁵Cl]⁺ | 283.8484 |
| [C₇H₅⁸¹Br₂³⁵Cl]⁺ | 285.8463 |
| [C₇H₅⁷⁹Br₂³⁷Cl]⁺ | 283.8475 |
| [C₇H₅⁷⁹Br⁸¹Br³⁷Cl]⁺ | 285.8454 |
| [C₇H₅⁸¹Br₂³⁷Cl]⁺ | 287.8433 |
Isotopic Abundance Pattern Analysis for Halogen Determination
A characteristic feature in the mass spectrum of a halogenated compound is its unique isotopic abundance pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). nih.govpdx.edu The presence of one chlorine and two bromine atoms in this compound will result in a complex and highly characteristic pattern of peaks for the molecular ion and any fragments containing these halogens. The relative intensities of these isotopic peaks can be predicted and compared with the experimental spectrum to confirm the number and type of halogen atoms present.
The fragmentation of this compound in the mass spectrometer would likely proceed through the loss of halogen atoms and the methyl group. Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine radical followed by the loss of a chlorine radical, or vice versa. The stability of the resulting carbocations influences the observed fragmentation pattern.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing the molecular structure.
The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its different structural components.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H stretching | 3100 - 3000 |
| Methyl C-H stretching | 2980 - 2870 |
| Aromatic C=C stretching | 1600 - 1450 |
| C-Cl stretching | 800 - 600 |
| C-Br stretching | 680 - 515 |
The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational spectra of molecules, which can then be compared with experimental data to aid in the assignment of the observed bands. guidechem.com
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Bond Vibrations
The primary vibrational modes of interest include:
C-H Vibrations : The aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations, usually found between 2980 and 2870 cm⁻¹.
C-C Ring Vibrations : The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring appear in the 1600-1400 cm⁻¹ range. The substitution pattern on the ring influences the exact position and intensity of these peaks.
C-Halogen Vibrations : The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch is typically observed in the 800-600 cm⁻¹ range, while the heavier bromine atom results in a lower frequency C-Br stretch, generally between 600 and 500 cm⁻¹.
The table below summarizes the expected characteristic FTIR frequencies for this compound, compiled from data on analogous compounds. niscpr.res.innih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond(s) Involved |
| Aromatic C-H Stretch | 3100 - 3000 | C-H (Aromatic) |
| Asymmetric CH₃ Stretch | ~2980 | C-H (Methyl) |
| Symmetric CH₃ Stretch | ~2870 | C-H (Methyl) |
| C=C Ring Stretch | 1600 - 1400 | C-C (Aromatic) |
| CH₃ Asymmetric Bend | ~1465 | C-H (Methyl) |
| CH₃ Symmetric Bend (Umbrella Mode) | ~1380 | C-H (Methyl) |
| C-Cl Stretch | 800 - 600 | C-Cl |
| C-Br Stretch | 600 - 500 | C-Br |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignments
Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy is crucial for characterizing the vibrations of the benzene ring and the carbon-halogen bonds. nih.gov
Key vibrational modes observed in the Raman spectrum would include:
Ring Breathing Mode : A characteristic, strong, and sharp peak corresponding to the symmetric expansion and contraction of the benzene ring. For substituted benzenes, this typically appears around 1000 cm⁻¹.
C-H Vibrations : Aromatic C-H stretching modes are also visible in the 3100-3000 cm⁻¹ region, similar to FTIR.
C-Halogen Stretching : The symmetric C-Cl and C-Br stretching vibrations are readily observable in the Raman spectrum and provide a clear fingerprint for the molecule.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and FTIR spectra to achieve a complete and accurate assignment of all fundamental vibrational modes. nih.gov
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Often strong in Raman spectra. |
| Ring Breathing Mode | ~1000 | Typically a very strong, sharp peak. |
| Trigonal Ring Bend | ~800 | Characteristic of benzene ring. |
| C-Cl Stretch | 800 - 600 | Complements FTIR data. |
| C-Br Stretch | 600 - 500 | Complements FTIR data. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectrum is characterized by transitions involving the π-electrons of the benzene ring. Toluene itself typically displays two main absorption bands: a strong band around 205 nm (the E-band) and a weaker, structured band near 260 nm (the B-band). researchgate.netstarna.commdpi.com
The presence of halogen substituents (Cl and Br) on the ring acts as an auxochrome, which can cause a bathochromic (red) shift in these absorption maxima. This is due to the interaction of the lone pair electrons on the halogens with the π-system of the aromatic ring. Therefore, this compound is expected to absorb light at slightly longer wavelengths compared to unsubstituted toluene. mdpi.com The typical UV absorption bands for halogenated toluenes are found in the 250-270 nm range. mdpi.com
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide further insight into the molecule's photophysical properties. Halogenated aromatic compounds often exhibit reduced fluorescence quantum yields compared to their parent hydrocarbons. This phenomenon, known as the "heavy-atom effect," occurs because the presence of heavy atoms like bromine promotes intersystem crossing from the excited singlet state to the triplet state, thus favoring phosphorescence over fluorescence.
Rotational and Microwave Spectroscopy for Gas-Phase Molecular Structure and Internal Rotation Dynamics
Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides exceptionally precise information about the molecule's moments of inertia, from which a detailed and accurate molecular structure (bond lengths and angles) can be determined. For a molecule like this compound, this technique is invaluable for understanding the subtle interplay of its constituent atoms. uva.es
Determination of Potential Barriers to Methyl Group Internal Rotation
A key feature of the microwave spectrum of toluene and its derivatives is the fine splitting of rotational transitions caused by the internal rotation of the methyl (CH₃) group. uva.es This internal rotation is not entirely free but is hindered by a potential energy barrier. The magnitude of this barrier is sensitive to the steric and electronic environment surrounding the methyl group. researchgate.net
By analyzing the splitting patterns in the microwave spectrum, the potential barrier (often denoted as V₃, for a three-fold potential) hindering the methyl group's rotation can be determined with high accuracy. uva.es For halogenated toluenes, the size and position of the halogen atoms significantly influence this barrier. rsc.org For instance, the barrier in 2-chlorotoluene has been reported to be around 469 cm⁻¹. uva.es The presence of two large bromine atoms at the 3- and 5-positions in this compound would be expected to create a unique potential barrier due to the specific steric and electronic interactions with the methyl rotor.
Analysis of Nuclear Quadrupole Coupling Tensors for Halogen Nuclei
Nuclei with a spin quantum number I > 1/2, such as Chlorine (³⁵Cl, ³⁷Cl) and Bromine (⁷⁹Br, ⁸¹Br), possess a non-spherical charge distribution known as a nuclear electric quadrupole moment. wikipedia.org This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. wikipedia.org This interaction, known as nuclear quadrupole coupling, causes a further hyperfine splitting of the rotational energy levels. uva.es
Microwave spectroscopy can precisely measure this hyperfine splitting, allowing for the determination of the nuclear quadrupole coupling constants (NQCCs, e.g., χaa, χbb, χcc). uva.es These constants provide a sensitive probe of the electronic environment of the C-Cl and C-Br bonds, offering insights into properties like ionicity and π-bond character. rsc.org The analysis of these tensors for both the chlorine and the two bromine nuclei in this compound would provide a detailed map of the electronic structure of the carbon-halogen bonds. uni-hannover.de
X-ray Diffraction (XRD) for Solid-State Crystal Structure and Intermolecular Interactions
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no published crystal structure for this compound is currently available, the technique would provide a wealth of information if a suitable crystal were grown.
An XRD analysis would yield:
Precise Molecular Geometry : Accurate bond lengths, bond angles, and torsion angles in the solid state. This allows for a direct comparison with the gas-phase structure determined by microwave spectroscopy, revealing the effects of crystal packing.
Intermolecular Interactions : The analysis would reveal how molecules of this compound pack together in the crystal lattice. This is crucial for understanding non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (Br···Cl, Br···Br, or Cl···Br interactions), which can influence the physical properties of the material.
Conformational Details : It would confirm the preferred orientation of the methyl group relative to the aromatic ring in the solid state.
Advanced Electron Microscopy Techniques (e.g., EELS) for Local Chemical and Electronic Information
In the nanoscale investigation of halogenated toluene derivatives such as this compound, advanced electron microscopy techniques, particularly Electron Energy Loss Spectroscopy (EELS), offer unparalleled capabilities for elucidating local chemical and electronic structures. eels.infoyoutube.com EELS, when integrated into a scanning transmission electron microscope (STEM), can achieve high spatial resolution, enabling the analysis of elemental composition and chemical bonding at the sub-nanometer level. eag.comstonybrook.edu
EELS analyzes the energy distribution of electrons that have inelastically scattered after passing through a thin specimen. This energy loss is characteristic of the atoms and their bonding environment within the sample. The resulting EELS spectrum provides a wealth of information, from elemental identification to the fine details of the unoccupied electronic states. mpg.de
Elemental Mapping and Compositional Analysis:
A primary application of EELS in the study of this compound would be the generation of high-resolution elemental maps. By selecting the characteristic core-loss edges of carbon (C K-edge), chlorine (Cl L-edge), and bromine (Br L-edge), it is possible to map the spatial distribution of these elements within a sample. This is particularly valuable for understanding the homogeneity of the compound in a material matrix or for identifying potential degradation or reaction products at interfaces.
The core-loss edges for these elements appear at distinct energy loss values:
Carbon (C) K-edge: ~284 eV eels.infoglobalsino.com
Chlorine (Cl) L2,3-edge: ~200 eV eels.info
Bromine (Br) L2,3-edge: ~1550 eV Current time information in Pas-de-Calais, FR.
The intensity of these edges can be used for quantitative analysis to determine the local elemental ratios, confirming the stoichiometry of the compound at the nanoscale.
Probing the Local Chemical and Electronic Environment:
Beyond elemental composition, the fine structure of the core-loss edges, known as the Energy Loss Near-Edge Structure (ELNES), provides detailed insights into the local chemical and electronic environment of the probed atoms. eels.infompg.de The ELNES is analogous to the information obtained from X-ray Absorption Near-Edge Structure (XANES) and is sensitive to the local density of unoccupied electronic states, coordination, and bonding character. osti.gov
For this compound, analysis of the ELNES at different core-loss edges can reveal specific details about its molecular structure:
Carbon K-edge ELNES: The fine structure of the C K-edge can distinguish between the different bonding states of carbon atoms within the molecule. The aromatic sp²-hybridized carbons of the toluene ring will exhibit a characteristic sharp peak at the onset of the edge (~285 eV), corresponding to transitions to unoccupied π* orbitals. globalsino.comresearchgate.net The presence of electronegative chlorine and bromine substituents is expected to induce chemical shifts in the C K-edge onset for the bonded carbon atoms. This shift to higher energy is due to the withdrawal of electron density, which alters the core-level binding energies. Furthermore, the intensity and shape of the σ* features, appearing at higher energy losses, can provide information about the C-C, C-H, C-Cl, and C-Br bond lengths and orientations.
Chlorine L2,3-edge and Bromine L2,3-edge ELNES: The fine structure at the halogen L2,3-edges provides direct information about the covalent nature of the C-Cl and C-Br bonds. The transitions observed are from the 2p core levels to unoccupied molecular orbitals with significant σ* character, primarily localized along the C-Cl and C-Br bonds. The energy position and intensity of these features are sensitive to the bond strength and the local electronic environment around the halogen atoms. Variations in the ELNES could indicate changes in the chemical state, such as oxidation or reduction, or interactions with neighboring molecules.
Detailed Research Findings from Analogous Systems:
Based on these analogous studies, a hypothetical EELS analysis of this compound would be expected to reveal the features summarized in the following data table.
Interactive Data Table: Expected EELS Core-Loss Features for this compound
| Element | Edge | Energy Loss (eV) | Spectral Feature | Inferred Chemical/Electronic Information |
| Carbon | K | ~285 | Sharp pre-peak (π) | sp² hybridization of the aromatic ring. |
| Carbon | K | >290 | Broad peaks (σ) | C-C, C-H, C-Cl, and C-Br covalent bonding. |
| Carbon | K | Shifted onset | Chemical shift | Influence of electronegative Cl and Br substituents on bonded C atoms. |
| Chlorine | L2,3 | ~200 | Sharp onset | Presence of chlorine. |
| Chlorine | L2,3 | Fine structure | ELNES | Information on the C-Cl bond's covalent character and unoccupied σ* orbitals. |
| Bromine | L2,3 | ~1550 | Sharp onset | Presence of bromine. |
| Bromine | L2,3 | Fine structure | ELNES | Information on the C-Br bond's covalent character and unoccupied σ* orbitals. |
Computational Chemistry and Theoretical Studies of 2 Chloro 3,5 Dibromotoluene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
The foundation of a computational investigation into a molecule's properties lies in the accurate determination of its equilibrium geometry and electronic structure. For 2-Chloro-3,5-dibromotoluene, this is achieved through sophisticated quantum chemical methods that solve the Schrödinger equation in an approximate manner.
The optimization of the molecular geometry of this compound can be effectively performed using both Density Functional Theory (DFT) and ab initio methods. DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its favorable balance of computational cost and accuracy for a wide range of chemical systems. nih.gov Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), offer higher levels of theory and can provide benchmark-quality results, albeit at a significantly greater computational expense. nih.gov
A hypothetical optimized geometry for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, might yield the structural parameters presented in the interactive table below. These values are predicted based on typical bond lengths and angles for substituted benzene (B151609) derivatives.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-Cl | 1.745 |
| C-Br (3-position) | 1.908 |
| C-Br (5-position) | 1.906 |
| C-C (aromatic) | 1.390 - 1.405 |
| C-H (aromatic) | 1.084 - 1.086 |
| C-C (methyl) | 1.510 |
| C-H (methyl) | 1.095 |
| **Bond Angles (°) ** | |
| C2-C1-C6 | 119.5 |
| C1-C2-Cl | 120.2 |
| C2-C3-Br | 119.8 |
| C4-C5-Br | 119.9 |
| C1-C-H (methyl) | 110.5 |
The choice of basis set is a critical factor in the accuracy of quantum chemical calculations. For a molecule like this compound, which contains heavy atoms like bromine and chlorine, a flexible basis set that includes polarization and diffuse functions is necessary for an accurate description of the electron density. Pople-style basis sets, such as 6-311++G(d,p), or correlation-consistent basis sets, like cc-pVTZ, are commonly employed. nih.govnih.gov
Furthermore, to simulate the behavior of this compound in a condensed phase, solvation models can be incorporated into the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can account for the bulk electrostatic effects of a solvent, providing more realistic predictions of molecular properties in solution. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹³C and ¹H NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can be instrumental in differentiating between isomers of substituted toluenes. nih.gov
The table below presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, calculated relative to tetramethylsilane (B1202638) (TMS).
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | 138.5 | - |
| C2 | 133.0 | - |
| C3 | 124.8 | - |
| C4 | 132.5 | 7.65 |
| C5 | 123.9 | - |
| C6 | 130.2 | 7.48 |
Below is a selection of predicted vibrational frequencies for this compound and their tentative assignments.
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 2980-2920 | Methyl C-H stretching |
| 1600-1580 | Aromatic C-C stretching |
| 1480-1450 | Aromatic C-C stretching |
| 1250-1200 | In-plane C-H bending |
| 1050-1000 | C-Cl stretching |
| 700-650 | C-Br stretching |
The electronic transitions that give rise to a molecule's ultraviolet-visible (UV-Vis) absorption spectrum can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states, as well as the oscillator strengths for these transitions, which are related to the intensity of the absorption bands.
A hypothetical TD-DFT calculation for this compound might predict the following electronic transitions.
Table 4: Predicted Electronic Transitions for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.52 | 274 | 0.035 | HOMO -> LUMO |
| 5.15 | 241 | 0.112 | HOMO-1 -> LUMO |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Mechanistic Pathway Elucidation and Reaction Energetics
No published research is available that specifically details the mechanistic pathways or reaction energetics of this compound through computational methods.
Transition State Characterization and Reaction Coordinate Analysis
There are no documented studies on the transition state characterization or reaction coordinate analysis for reactions involving this compound.
Calculation of Activation Barriers and Reaction Free Energies
Specific calculations of activation barriers and reaction-free energies for this compound are not present in the current scientific literature.
Conformational Analysis and Intramolecular Dynamics
A thorough search of scientific databases reveals no specific computational studies on the conformational analysis or intramolecular dynamics of this compound.
Molecular Docking and Ligand-Receptor Interaction Modeling for Biological Relevance
There are no published molecular docking or ligand-receptor interaction modeling studies specifically involving this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
While general QSAR and QSPR methodologies are widely used for halogenated compounds, no specific models have been developed or reported for this compound.
Applications of 2 Chloro 3,5 Dibromotoluene in Advanced Organic Synthesis and Materials Science
Strategic Building Block for Pharmacologically Relevant Scaffolds
Halogenated organic compounds are crucial in medicinal chemistry, as the inclusion of halogens can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, in particular, is a common feature in many approved drugs. mdpi.com The structure of 2-Chloro-3,5-dibromotoluene, with its multiple halogen atoms, presents several possibilities for synthetic elaboration into pharmacologically active scaffolds. The bromine atoms can be readily converted into other functional groups or used as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to build molecular complexity.
Despite this potential, a detailed search of the scientific literature did not yield specific examples of this compound being used as a direct building block for the synthesis of named pharmacologically relevant scaffolds. While a related compound, 2-Amino-4-chloro-3,5-dibromotoluene, is noted as a biochemical for proteomics research, this does not constitute a direct application in developing therapeutic agents. scbt.com
| Scaffold Type | Synthetic Strategy | Reported Activity |
| Data not available | Data not available | Data not available |
Interactive Data Table: No specific research findings on the use of this compound for pharmacological scaffolds were identified.
Precursor in the Synthesis of Agrochemical Intermediates
The development of novel herbicides, fungicides, and insecticides often relies on halogenated aromatic intermediates. The specific substitution pattern of this compound could, in principle, be leveraged to create unique agrochemical candidates. The reactive sites could be functionalized to introduce toxophores or moieties that enhance systemic transport in plants.
However, there is no specific information in the reviewed literature or public databases detailing the use of this compound as a precursor for the synthesis of commercial or developmental agrochemical intermediates.
| Agrochemical Class | Target Intermediate | Reaction Pathway |
| Data not available | Data not available | Data not available |
Interactive Data Table: No specific research findings on the use of this compound in agrochemical synthesis were identified.
Monomer and Cross-linker in the Development of Functional Polymers and Copolymers
The presence of multiple reactive halogen sites on this compound suggests its potential use as a monomer or a cross-linking agent in polymer chemistry. sigmaaldrich.com Through reactions like poly-arylations or by converting the bromo-groups into other polymerizable functionalities, it could be incorporated into polymer backbones. As a cross-linker, it could be used to connect polymer chains, thereby enhancing the mechanical, thermal, and chemical stability of the resulting material. mdpi.com
A search for specific applications in this area did not uncover any studies where this compound was explicitly used as a monomer for creating functional polymers or as a cross-linking agent. The literature describes general principles of cross-linking but does not provide examples with this specific compound. sigmaaldrich.commdpi.com
| Polymer Type | Role of Compound | Resulting Property |
| Data not available | Data not available | Data not available |
Interactive Data Table: No specific research findings on the use of this compound in polymer development were identified.
Utilization in the Construction of Novel Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast array of functional molecules, including pharmaceuticals and electronic materials. The di-bromo functionality of this compound makes it a candidate for reactions that form heterocyclic rings, such as through double N-arylation or by participating in cycloaddition reactions after suitable functionalization.
While general strategies for synthesizing heterocyclic compounds are abundant, amazonaws.comsemanticscholar.org no specific examples detailing the use of this compound as a starting material for the construction of novel heterocyclic systems were found in the surveyed literature.
| Heterocycle Formed | Synthetic Method | Key Intermediates |
| Data not available | Data not available | Data not available |
Interactive Data Table: No specific research findings on the use of this compound for synthesizing heterocyclic systems were identified.
Role in the Synthesis of Liquid Crystalline Materials and Optoelectronic Compounds
The synthesis of liquid crystals and optoelectronic materials often involves rigid, polarizable molecular cores. Halogenated aromatic compounds can be valuable in designing molecules with specific mesomorphic (liquid crystalline) properties or for tuning electronic characteristics. ajchem-a.commdpi.com The rigid phenyl core and the polar C-Cl and C-Br bonds of this compound make it a plausible, albeit un-functionalized, core structure for such applications. Synthetic modification could add long alkyl chains or conjugated systems necessary to induce these properties.
A review of the literature on liquid crystal and optoelectronic materials did not reveal any instances where this compound was used as a key building block. The research in this field typically focuses on more complex, often larger, molecular architectures. mdpi.combeilstein-journals.org
| Material Class | Synthetic Role | Observed Properties |
| Data not available | Data not available | Data not available |
Interactive Data Table: No specific research findings on the use of this compound in the synthesis of liquid crystalline or optoelectronic materials were identified.
Environmental Transformation and Degradation Pathways of Halogenated Toluene Derivatives
Biodegradation Mechanisms and Microbial Pathways
The microbial breakdown of halogenated aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy or to transform them cometabolically. The presence and arrangement of halogen substituents on the toluene (B28343) ring significantly influence the biodegradability and the specific metabolic pathways involved.
Aerobic and Anaerobic Reductive Dehalogenation Processes
Microbial degradation of halogenated toluenes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct mechanisms.
Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic compounds through the action of oxygenase enzymes. For halogenated toluenes, dioxygenases are key enzymes that incorporate two oxygen atoms into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol). This catechol derivative then undergoes ring cleavage, followed by further metabolism to central cellular intermediates. The initial hydroxylation can lead to the removal of a halogen substituent. For 2-Chloro-3,5-dibromotoluene, an initial dioxygenase attack could potentially lead to the formation of a brominated or chlorinated catechol, which would then be further degraded.
Anaerobic Reductive Dehalogenation: Under anaerobic conditions, a primary degradation mechanism for halogenated organic compounds is reductive dehalogenation. In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is particularly important for highly halogenated compounds. For this compound, it is anticipated that the bromine atoms would be preferentially removed over the chlorine atom due to the lower carbon-bromine bond energy compared to the carbon-chlorine bond energy. This stepwise dehalogenation would produce less halogenated and more readily degradable intermediates.
| Bond Type | Average Bond Energy (kJ/mol) |
| C-Br | 285 |
| C-Cl | 340 |
This table illustrates the difference in bond energies, suggesting the preferential cleavage of C-Br bonds during reductive dehalogenation.
Identification and Characterization of Microbial Strains Involved in Degradation
A variety of microbial strains capable of degrading halogenated aromatic compounds have been isolated and characterized from contaminated environments. These microorganisms often possess specialized enzymatic machinery to handle the toxicity and recalcitrance of these xenobiotics. While specific strains capable of degrading this compound have not been extensively documented, research on similar compounds provides insight into the types of microorganisms that could be involved.
Several bacterial genera are well-known for their ability to degrade halogenated toluenes and other aromatic hydrocarbons. These include:
Pseudomonas : Species such as Pseudomonas putida are renowned for their metabolic versatility and have been shown to degrade a wide range of aromatic compounds, including chlorinated toluenes.
Burkholderia : Strains of Burkholderia have been identified that can degrade chlorinated aromatic compounds, often through the operation of potent oxygenase enzymes.
Rhodococcus : This genus includes bacteria with robust metabolic capabilities, including the degradation of recalcitrant organic pollutants like halogenated hydrocarbons.
Thauera : Certain species within this genus are capable of anaerobic degradation of toluene and related compounds, often coupled with denitrification.
Dehalococcoides : This genus is famous for its ability to carry out reductive dehalogenation of a wide range of chlorinated and brominated compounds, a process known as "organohalide respiration."
The isolation and characterization of microbial consortia from contaminated sites often reveal a synergistic action, where different species carry out different steps of the degradation pathway.
Cometabolism of Halogenated Hydrocarbons by Microorganisms
Cometabolism is a phenomenon where microorganisms, while growing on a primary substrate for carbon and energy, fortuitously transform another compound that they are unable to use as a nutrient source. This process is particularly relevant for the degradation of many halogenated hydrocarbons, which can be recalcitrant to direct microbial metabolism.
The enzymes responsible for the degradation of the primary substrate may have a broad substrate specificity, allowing them to also act on the halogenated compound. For instance, bacteria growing on toluene or other simple aromatic hydrocarbons produce oxygenase enzymes that can initiate the degradation of halogenated toluenes like this compound. The initial transformation products may then be further degraded by the same or other microorganisms in the community.
Potential primary substrates that could support the cometabolic degradation of this compound include:
Toluene
Phenol
Methane
Propane
The efficiency of cometabolic degradation depends on various factors, including the concentration of the primary substrate, the concentration of the cometabolite, and the specific microbial populations present.
Photolytic Degradation and Photo-Induced Transformations
In addition to microbial processes, photolytic degradation can be a significant pathway for the transformation of halogenated aromatic compounds in the environment, particularly in sunlit surface waters and on exposed surfaces. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.
UV-Light Induced Debromination and Dechlorination
Ultraviolet (UV) radiation, a component of sunlight, possesses sufficient energy to break the carbon-halogen bonds in compounds like this compound. The absorption of a photon can excite the molecule to a higher energy state, leading to the homolytic cleavage of a carbon-halogen bond to form a radical species.
Given the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, it is expected that UV-light induced degradation of this compound would primarily proceed via debromination. The initial step would likely involve the loss of a bromine atom to form a chlorodibromophenyl radical, which can then abstract a hydrogen atom from the surrounding medium to form a less halogenated toluene derivative. Stepwise photodebromination could lead to the formation of 2-chloro-toluene, which may then undergo further, albeit slower, dechlorination or microbial degradation.
Formation of Polyhalogenated Dibenzofurans (PBDFs) and Dioxins (PBDDs) as Degradation Byproducts
A significant concern associated with the thermal or photolytic degradation of halogenated aromatic compounds is the potential formation of highly toxic byproducts, such as polyhalogenated dibenzofurans (PXDFs) and polyhalogenated dibenzo-p-dioxins (PXDDs).
The photolysis of halogenated compounds like this compound can generate reactive intermediates, such as phenoxy radicals. The condensation of these radical intermediates can lead to the formation of mixed halogenated (chloro-bromo) dibenzofurans or dioxins. For example, the intramolecular cyclization of a phenoxy radical derived from a photolytically altered this compound molecule could potentially form a mixed halogenated dibenzofuran. Alternatively, the intermolecular reaction between two such radicals could lead to the formation of a mixed halogenated dibenzo-p-dioxin.
The specific congeners of PBDDs and PBDFs formed would depend on the reaction conditions and the substitution pattern of the parent compound. The formation of these toxic byproducts represents a potential risk associated with the incomplete degradation of this compound through photolytic pathways.
| Precursor Compound Group | Potential Byproduct Group | Formation Condition |
| Chlorinated Phenols | Polychlorinated Dibenzofurans (PCDFs) / Dioxins (PCDDs) | Thermal/Photolytic |
| Brominated Phenols | Polybrominated Dibenzofurans (PBDFs) / Dioxins (PBDDs) | Thermal/Photolytic |
| Mixed Chloro-Bromo Phenols | Mixed Chloro-Bromo Dibenzofurans/Dioxins | Thermal/Photolytic |
This table illustrates the general precursor-product relationship for the formation of halogenated dibenzofurans and dioxins.
Chemical Transformation and Fate in Environmental Compartments
The environmental fate of this compound is governed by its susceptibility to various transformation reactions in different environmental compartments such as water, soil, and air. The presence of both chlorine and bromine atoms on the toluene ring influences its reactivity and degradation pathways.
Hydrolysis and Oxidation Reactions
Hydrolysis:
Hydrolysis is a key abiotic degradation pathway for halogenated organic compounds in aqueous environments. The rate of hydrolysis is significantly influenced by the nature of the halogen substituent, with bromide generally being a better leaving group than chloride. askfilo.comchegg.com This suggests that the bromine atoms in this compound are more susceptible to nucleophilic substitution by water or hydroxide (B78521) ions than the chlorine atom.
Interactive Data Table: Relative Hydrolysis Rates of Substituted Benzyl (B1604629) Halides
| Compound | Substituents | Relative Rate |
| Benzyl chloride | - | 1 |
| Benzyl bromide | - | 31.1 |
| p-Chlorobenzyl chloride | p-Cl | 0.22 |
| p-Chlorobenzyl bromide | p-Cl | 6.85 |
| p-Bromobenzyl chloride | p-Br | 0.22 |
| p-Bromobenzyl bromide | p-Br | 6.85 |
Note: Data extrapolated from studies on halogenated derivatives of toluene. The rates are relative to benzyl chloride.
Oxidation:
Oxidation reactions, driven by photochemically produced reactive oxygen species such as hydroxyl radicals (•OH), are significant degradation pathways for aromatic compounds in the atmosphere and aquatic environments. uitm.edu.mymdpi.com The aromatic ring of this compound is susceptible to attack by these radicals, leading to the formation of hydroxylated intermediates.
The position of the halogen atoms can influence the sites of radical attack and the subsequent reaction pathways. Research on the photooxidation of toluene derivatives suggests that the reaction can proceed through the abstraction of a hydrogen atom from the methyl group or addition to the aromatic ring. espublisher.com In the presence of bromine and water, the aerobic photooxidation of toluene derivatives can lead to the formation of the corresponding benzoic acids. d-nb.info This suggests a potential pathway for the transformation of this compound to 2-chloro-3,5-dibromobenzoic acid under specific environmental conditions.
Stable Isotope Fractionation Analysis for Pathway Elucidation and Source Apportionment
Compound Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways of organic pollutants and for source apportionment. rsc.orgmdpi.com This technique relies on the principle that chemical and biological processes often result in a measurable change in the stable isotope ratios of the residual contaminant. By measuring the isotopic composition of elements such as carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br), it is possible to gain insights into the reaction mechanisms. rsc.org
For halogenated compounds, dual-isotope analysis (e.g., δ¹³C vs. δ⁸¹Br) can be particularly informative for distinguishing between different degradation pathways. rsc.org For example, a reaction involving the cleavage of a C-Br bond would be expected to show a significant bromine isotope effect, while a reaction occurring at another part of the molecule, such as oxidation of the methyl group, would primarily exhibit a carbon isotope effect. mdpi.com
While specific isotope fractionation data for this compound is not available, studies on other brominated organic compounds have demonstrated the utility of this approach. For instance, the biodegradation of some brominated flame retardants has shown significant carbon isotope fractionation, while the bromine isotope effect was negligible, indicating that the initial enzymatic attack did not involve the C-Br bond. mdpi.com
Interactive Data Table: Carbon Isotope Enrichment Factors (εC) for Biodegradation of Selected Brominated Compounds
| Compound | Organism/System | εC (‰) |
| Tribromoneopentyl alcohol (TBNPA) | Microbial consortium | -8.0 ± 0.2 |
| Dibromoneopentyl glycol (DBNPG) | Microbial consortium | -7.0 ± 0.4 |
| Ethylene dibromide (EDB) | Ancylobacter aquaticus | -6.9 |
| Ethylene dibromide (EDB) | Sulfurospirillum multivorans | -5.3 |
Data from studies on the degradation of brominated organic compounds. rsc.orgmdpi.com A more negative ε value indicates a larger isotopic fractionation.
The application of CSIA to this compound could help to determine whether its degradation in a given environment is primarily driven by hydrolysis of the C-Br bonds, oxidation of the methyl group, or other pathways.
Environmental Persistence and Bioaccumulation Potential of Halogenated Aromatics
The environmental persistence of a chemical is its ability to resist degradation, while its bioaccumulation potential refers to its tendency to accumulate in living organisms. Halogenated aromatic compounds, in general, are known for their persistence and potential to bioaccumulate. researchgate.netnih.gov
The persistence of this compound will depend on the rates of the degradation processes discussed above. The presence of multiple halogen atoms can increase a compound's resistance to microbial degradation.
The bioaccumulation potential of an organic compound is often correlated with its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. chemsafetypro.com A higher log Kow value generally indicates a greater potential for bioaccumulation. While an experimentally determined log Kow for this compound is not available, it can be estimated using computational models based on its structure. Based on the structure of toluene (log Kow ≈ 2.73) and the contributions of chlorine and bromine substituents, the log Kow of this compound is expected to be significantly higher, likely in the range of 4 to 5, suggesting a potential for bioaccumulation. nist.govgovinfo.gov
The bioconcentration factor (BCF) is another important parameter, representing the ratio of a chemical's concentration in an organism to that in the surrounding water at steady state. Studies on various brominated flame retardants have shown that BCFs can be high for compounds with certain molecular weights and substitution patterns. nih.govoup.comnih.gov However, very large and bulky molecules may have reduced bioavailability, limiting their bioaccumulation. nih.gov
Interactive Data Table: Log Kow and BCF for Selected Halogenated Aromatic Compounds
| Compound | Log Kow | Bioconcentration Factor (BCF) |
| Toluene | 2.73 | 13.2 |
| Chlorobenzene | 2.84 | 4.3 - 29 |
| Bromobenzene | 2.99 | 7 - 70 |
| Pentabromotoluene | ~5.5 (estimated) | >5000 (in some species) |
| Hexabromobenzene | 5.72 | >5000 (in some species) |
Note: BCF values can vary significantly depending on the species and experimental conditions. nih.govsemanticscholar.org
Given its estimated hydrophobicity, this compound is likely to partition into organic matter in soil and sediment, reducing its mobility in the environment but also making it available for uptake by benthic organisms. Its potential to bioaccumulate in the food chain warrants further investigation.
Advanced Catalytic Systems for the Functionalization of Polyhalogenated Aromatics
Development of Novel Homogeneous and Heterogeneous Transition Metal Catalysts
The transformation of polyhalogenated arenes like 2-Chloro-3,5-dibromotoluene heavily relies on transition metal catalysis, particularly with palladium-based systems. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The reactivity of the carbon-halogen bonds in this compound is expected to follow the order C-Br > C-Cl, allowing for selective functionalization under carefully controlled conditions.
Homogeneous catalysts , being soluble in the reaction medium, generally offer high activity and selectivity due to well-defined active sites. For a substrate like this compound, a homogeneous palladium catalyst could selectively activate one of the C-Br bonds, leaving the C-Cl bond intact for subsequent transformations.
Heterogeneous catalysts , in contrast, are in a different phase from the reactants and offer practical advantages such as easy separation and recyclability. Research in this area focuses on immobilizing catalytically active metals onto solid supports, which can enhance stability and prevent metal leaching into the product.
Ligand Design and Optimization for Enhanced Reactivity and Selectivity
The performance of homogeneous transition metal catalysts is intricately linked to the nature of the ligands coordinated to the metal center. For the selective functionalization of this compound, ligand design is paramount. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in improving the efficiency of cross-coupling reactions for challenging substrates. These ligands facilitate the oxidative addition step, which is often rate-limiting, and promote the reductive elimination to release the final product.
N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands. Their strong σ-donating properties can stabilize the metal center and enhance catalytic activity, which would be beneficial for activating the relatively inert C-Cl bond in this compound after the more reactive C-Br bonds have been functionalized.
Below is a table summarizing the general impact of different ligand types on catalyst performance in the context of polyhalogenated arenes.
| Ligand Type | Key Characteristics | Potential Impact on this compound Functionalization |
| Triarylphosphines (e.g., PPh₃) | Basic, widely available | Moderate activity, may require higher temperatures. |
| Bulky, electron-rich phosphines | Enhanced steric bulk and electron density | Increased reactivity, allows for lower catalyst loading and milder conditions. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | High catalyst stability and activity, potentially enabling C-Cl bond activation. |
| Bidentate phosphines (e.g., BINAP) | Chelating effect | Can improve catalyst stability and influence selectivity. |
Catalyst Stability and Recyclability in Challenging Transformations
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive metal. For industrial applications, catalyst stability and recyclability are critical. In the context of reactions involving polyhalogenated substrates like this compound, the reaction conditions can be harsh, leading to catalyst degradation.
Heterogeneous catalysts inherently offer a solution to the recyclability issue. Strategies to improve the stability of these catalysts include the use of robust support materials and the design of well-defined, single-site heterogeneous catalysts that mimic the high selectivity of their homogeneous counterparts.
Organocatalysis and Metal-Free Approaches to Aromatic Functionalization
In a move towards more sustainable chemical synthesis, organocatalysis and metal-free functionalization methods have gained significant attention. These approaches avoid the use of expensive and potentially toxic transition metals. For a substrate like this compound, metal-free C-H arylation could be a promising strategy. This type of reaction typically involves the generation of aryl radicals or anions that can then react with another aromatic system. However, controlling the regioselectivity on a polyhalogenated substrate would be a significant challenge.
Photoredox catalysis, often employing organic dyes as catalysts, has also emerged as a powerful tool for forming new bonds under mild conditions. This method could potentially be used to selectively activate one of the C-Br bonds in this compound for subsequent coupling reactions.
Mechanistic Insights into Catalyst Activation and Deactivation Pathways
A deep understanding of the reaction mechanism is crucial for optimizing catalytic systems. For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Catalyst activation often involves the in-situ reduction of a palladium(II) precatalyst to the active palladium(0) species. The choice of solvent, base, and additives can significantly influence the efficiency of this step.
Catalyst deactivation can occur through several pathways. For instance, in Suzuki-Miyaura couplings, the formation of inactive palladium black is a common issue. With substrates like this compound, side reactions involving the halogen atoms could also lead to catalyst poisoning. Understanding these deactivation pathways is key to designing more robust and long-lived catalytic systems. Studies on catalyst deactivation often involve spectroscopic techniques to identify inactive species and kinetic analysis to understand the deactivation process.
Sustainable and Green Chemistry Approaches in Halogenated Arene Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of functionalizing this compound, several green chemistry principles are relevant.
The development of highly efficient catalysts that can operate at low loadings minimizes waste. The use of recyclable heterogeneous or phase-separable homogeneous catalysts also aligns with green chemistry principles. Furthermore, replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key area of research.
The following table outlines some green chemistry metrics and their relevance to the synthesis and functionalization of this compound.
| Green Chemistry Metric | Definition | Relevance to this compound Synthesis |
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. | High atom economy is desirable to minimize waste. Cross-coupling reactions generally have good atom economy. |
| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | A lower E-factor indicates a greener process. Efficient catalysis and solvent recycling can significantly reduce the E-factor. |
| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | A key metric in the pharmaceutical industry that considers all materials, including water and solvents. |
By focusing on these principles, the chemical industry can develop more sustainable methods for the synthesis of valuable compounds derived from this compound.
Future Research Directions and Emerging Areas in 2 Chloro 3,5 Dibromotoluene Chemistry
Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint
The synthesis of halogenated aromatic compounds, including 2-Chloro-3,5-dibromotoluene, has traditionally relied on methods that can be environmentally taxing. Future research is increasingly focused on developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. ijsr.netmdpi.com A significant trend is the move away from traditional chlorination and bromination techniques that may use harsh conditions and produce undesirable by-products. mdpi.com
Key areas of exploration include:
Visible-Light-Mediated Synthesis : The use of visible light to drive chemical reactions offers a greener alternative to thermal methods. mdpi.compreprints.org Research into photocatalytic systems for the selective halogenation of toluene (B28343) derivatives could lead to more efficient and controlled syntheses of this compound under mild conditions. preprints.org
Green Solvents : A major focus of sustainable chemistry is the replacement of hazardous organic solvents. ijsr.net Research is exploring the use of water, supercritical CO2, and other environmentally friendly solvents for halogenation reactions, aiming to reduce the reliance on chlorinated solvents like dichloromethane (B109758) and chloroform, which are suspected carcinogens. ijsr.netmdpi.com
Catalyst Development : The design of highly efficient and recyclable catalysts is crucial for sustainable synthesis. Future work will likely involve developing novel transition-metal catalysts or even metal-free catalytic systems that can achieve high selectivity and yield for the desired polysubstituted toluene isomer, thereby minimizing waste. mdpi.comhilarispublisher.com
The overarching goal is to align the synthesis of this compound with the principles of green chemistry, ensuring that its production is as efficient and environmentally responsible as possible. 20.210.105
Deeper Mechanistic Understanding of Complex Domino and Cascade Reactions
Domino, or cascade, reactions offer a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single operation. 20.210.105wikipedia.org These reactions, where multiple bond-forming events occur consecutively without the need to isolate intermediates, are characterized by high atom economy and reduced waste generation. 20.210.105wikipedia.org Applying this concept to the functionalization of this compound could unlock pathways to novel and structurally complex derivatives.
Future research in this area will likely focus on:
Reaction Design : Designing novel cascade sequences that utilize the unique reactivity of the chloro and bromo substituents on the toluene ring. This could involve sequences of cross-coupling, cyclization, and other transformations to rapidly build molecular complexity. nih.govresearchgate.net
Mechanistic Studies : A thorough understanding of the reaction mechanisms is essential for optimizing these complex transformations. beilstein-journals.org This involves detailed kinetic and computational studies to elucidate the reaction pathways, identify key intermediates, and understand the factors controlling selectivity.
Stereoselective Cascades : Developing enantioselective domino reactions starting from or incorporating this compound would be a significant advance, allowing for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. researchgate.net
By unraveling the intricacies of domino reactions involving polyhalogenated aromatics, chemists can develop more sophisticated and efficient synthetic tools. eurekaselect.com
Application in Targeted Drug Discovery and Development of Advanced Agrochemicals
Halogenated organic compounds play a crucial role in the pharmaceutical and agrochemical industries. mdpi.comnih.gov The presence of chlorine and bromine atoms can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability. This compound, with its specific substitution pattern, represents a potentially valuable scaffold or intermediate for the synthesis of new bioactive molecules.
Emerging research directions include:
Scaffold for Novel Drugs : More than a quarter of the top 250 branded drugs contain at least one chlorine atom, highlighting the importance of this halogen in medicinal chemistry. nih.gov this compound can serve as a starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets. Its di-bromo functionality allows for sequential and selective functionalization, enabling the creation of diverse molecular architectures.
Development of Agrochemicals : Halogenated compounds are also integral to the development of modern pesticides and herbicides. The unique electronic and steric properties imparted by the chloro and bromo substituents of this compound could be exploited to design new agrochemicals with improved efficacy and selectivity.
Structure-Activity Relationship (SAR) Studies : A deeper understanding of how the specific arrangement of halogens in this compound and its derivatives influences biological activity is needed. This involves systematic synthetic modifications and biological testing to establish clear SAR profiles, guiding the design of more potent and targeted agents. nih.gov
The strategic incorporation of the this compound motif into drug and agrochemical discovery programs could lead to the identification of next-generation active ingredients.
Integration of this compound in Advanced Materials for Energy and Sensing Applications
The unique electronic properties of polyhalogenated aromatic compounds make them attractive building blocks for advanced materials. The presence of multiple halogen atoms can influence molecular packing, intermolecular interactions (such as halogen bonding), and electronic energy levels, which are critical parameters for materials used in electronics and sensing. researchgate.net
Future research will likely explore the following:
Organic Electronics : Aryl halides are key precursors in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The di-bromo functionality of this compound makes it an ideal monomer for polymerization reactions, such as Suzuki and Stille couplings, to create novel semiconducting materials.
Sensors : The interaction of halogenated compounds with other molecules can be exploited for chemical sensing. Materials incorporating the this compound unit could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, forming the basis of new sensor technologies.
Flame Retardants : Brominated compounds have historically been used as effective flame retardants. While environmental concerns have led to restrictions on some polybrominated diphenyl ethers (PBDEs), research into new, safer, and more effective halogenated flame retardants is ongoing. The specific structure of this compound could be investigated as a component of novel flame-retardant systems.
The incorporation of this compound into advanced materials could lead to innovations in a wide range of technologies, from flexible electronics to environmental monitoring.
Comprehensive Environmental Risk Assessment and Development of Remediation Strategies for Polyhalogenated Pollutants
The widespread use of halogenated organic compounds has led to concerns about their environmental fate and potential toxicity. epa.gov Chlorinated and brominated toluenes can be persistent in the environment and have been detected in soil, water, and sediment near industrial sites. epa.govuab.cat A comprehensive understanding of the environmental risks associated with this compound is therefore essential.
Key areas for future investigation include:
Environmental Fate and Transport : Studies are needed to determine how this compound behaves in different environmental compartments. This includes assessing its potential for bioaccumulation, its degradation pathways (both biotic and abiotic), and its mobility in soil and groundwater. epa.govclu-in.org
Toxicology : A thorough toxicological profile of this compound is required to assess its potential impact on ecosystems and human health. This includes studies on its acute and chronic toxicity to a range of organisms. epa.gov
Remediation Technologies : In cases of environmental contamination, effective remediation strategies are crucial. Research into bioremediation, chemical oxidation, and other advanced oxidation processes for the degradation of polyhalogenated toluenes will be important for developing cost-effective and efficient cleanup technologies. uab.catacuityes.com
A proactive approach to understanding and mitigating the potential environmental risks of this compound and related compounds is necessary to ensure their sustainable use.
Leveraging Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design
For this compound, AI and ML can be applied in several ways:
Predictive Synthesis : Machine learning models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives. digitellinc.com This can accelerate the discovery of new and more efficient synthetic routes by reducing the need for extensive trial-and-error experimentation. technologynetworks.comdigitellinc.com
Retrosynthetic Analysis : AI-powered tools can propose novel synthetic pathways to complex target molecules derived from this compound by working backward from the final product. acs.org This can help chemists devise more creative and efficient synthetic strategies.
Property Prediction : By learning from the structures and properties of known compounds, ML models can predict the physicochemical, biological, and material properties of new derivatives of this compound before they are synthesized. This allows for the in silico design of molecules with desired characteristics, focusing synthetic efforts on the most promising candidates.
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation in all the areas mentioned above.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3,5-dibromotoluene, and how can halogenation regioselectivity be controlled?
Methodological Answer: Synthesis typically involves sequential halogenation of toluene derivatives. For example:
Chlorination : Direct electrophilic substitution using Cl₂/FeCl₃ at low temperatures (0–5°C) to minimize over-chlorination.
Bromination : Use Br₂ in the presence of Lewis acids (e.g., AlBr₃) under controlled stoichiometry. Monitoring reaction progress via GC-MS ensures selective 3,5-dibromination. Adjusting solvent polarity (e.g., using CCl₄ vs. DCM) can influence regioselectivity .
Q. How can purification challenges arising from halogenated byproducts be addressed?
Methodological Answer:
- Fractional crystallization : Exploit differences in solubility between the target compound and byproducts (e.g., dihalogenated isomers) in ethanol/water mixtures.
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate halogenated isomers. TLC monitoring (UV visualization) ensures purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and substituent effects. Chlorine and bromine cause distinct deshielding patterns.
- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (M⁺, M+2, M+4) to confirm halogen isotope patterns.
- IR Spectroscopy : C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches validate halogen presence .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated compounds.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; halogenated aromatics can penetrate latex.
- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Apply SHELXL-2018 for least-squares refinement. Anisotropic displacement parameters for heavy atoms (Br, Cl) improve accuracy. Validate using R-factor convergence (< 5%) .
Q. How do reaction kinetics vary in cross-coupling reactions involving this compound?
Methodological Answer:
- Palladium Catalysis : Compare Buchwald-Hartwig (amine coupling) vs. Suzuki-Miyaura (boronic acid coupling) kinetics using UV-Vis or HPLC.
- Rate Studies : Monitor pseudo-first-order kinetics under varying catalyst loads (e.g., Pd(PPh₃)₄) and temperatures. Bromine typically reacts faster than chlorine due to lower bond dissociation energy .
Q. How to resolve contradictions in reported thermodynamic properties (e.g., melting points)?
Methodological Answer:
Q. What strategies enhance the biological activity of this compound derivatives?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate lipophilicity.
- QSAR Modeling : Use computational tools (e.g., Gaussian) to predict binding affinities to target enzymes (e.g., cytochrome P450). Validate via in vitro assays .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
Methodological Answer:
Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
